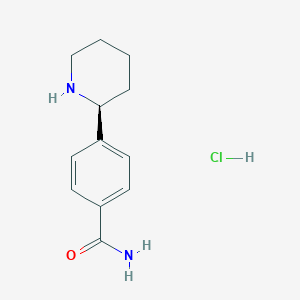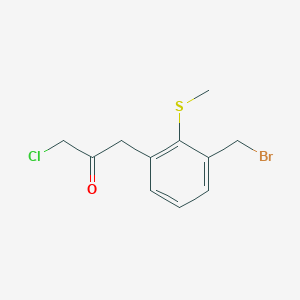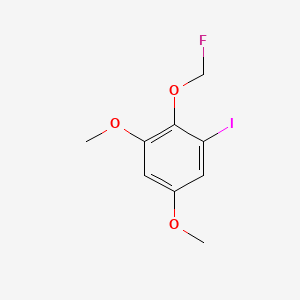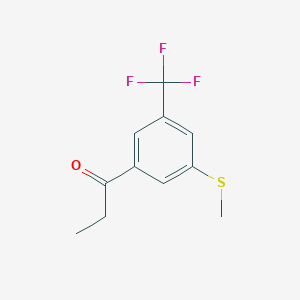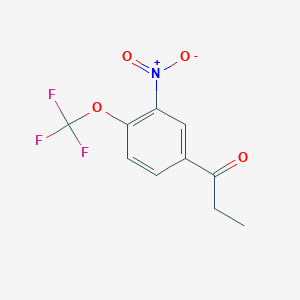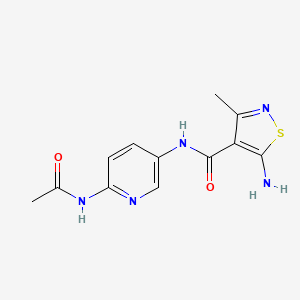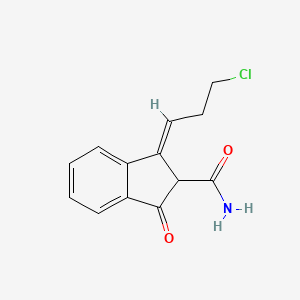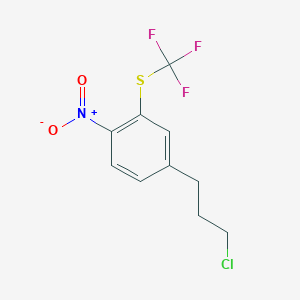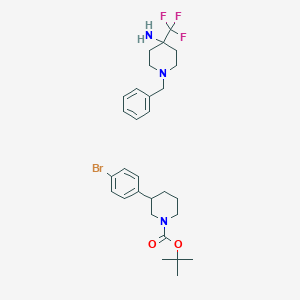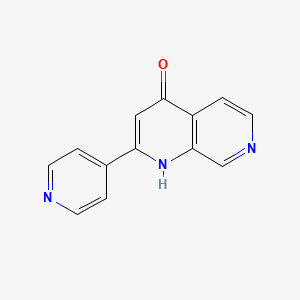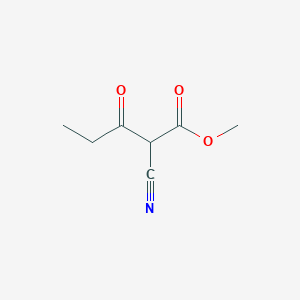
Methyl 2-cyano-3-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-cyano-3-oxopentanoate is an organic compound with the molecular formula C7H9NO3. It is a versatile intermediate used in various chemical syntheses due to its unique structure, which includes both cyano and ester functional groups. This compound is of significant interest in organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-cyano-3-oxopentanoate can be synthesized through several methods. One common approach involves the reaction of methyl cyanoacetate with an appropriate ketone under basic conditions. The reaction typically proceeds via a Knoevenagel condensation, followed by cyclization and subsequent esterification .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-cyano-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include amines, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Methyl 2-cyano-3-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: This compound is utilized in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, including potential anticancer and antiviral drugs.
Industry: This compound is employed in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-cyano-3-oxopentanoate involves its interaction with various molecular targets. For instance, in biological systems, it can inhibit specific enzymes by forming covalent bonds with active site residues. This inhibition can lead to the disruption of metabolic pathways, ultimately affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-oxopentanoate
- Ethyl 2-cyano-3-oxopentanoate
- Methyl 2-cyano-3-oxobutanoate
Uniqueness
Methyl 2-cyano-3-oxopentanoate is unique due to its combination of cyano and ester functional groups, which provide a versatile platform for further chemical modifications. This dual functionality makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
Propriétés
Numéro CAS |
64373-44-0 |
|---|---|
Formule moléculaire |
C7H9NO3 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
methyl 2-cyano-3-oxopentanoate |
InChI |
InChI=1S/C7H9NO3/c1-3-6(9)5(4-8)7(10)11-2/h5H,3H2,1-2H3 |
Clé InChI |
HYZFGBDPAKOEIJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(C#N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



